3-O-Demethylsporaricin A
Overview
Description
3-O-Demethylsporaricin A is a chemical compound with the CAS number 102735-33-1 . It is a semisynthetic pseudodisaccharide antibiotic .
Synthesis Analysis
The total synthesis of this compound has been reported in the literature . The compound was synthesized via 3-O-demethylsporaricin B, which was obtained by glycosidation of its aminocyclitol part .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include glycosidation of its aminocyclitol part . More detailed information about the chemical reactions involved in its synthesis can be found in the referenced literature .Scientific Research Applications
Drug Research and Genetic Basis of Diseases : 3-O-DS is used in drug research to study the genetic basis of multifactorial diseases and determine suitable points of attack for future medicines (Drews, 2000).
Treatment of Hematopoietic Malignancies : As a demethylating agent, 3-O-DS is being developed for the treatment of hematopoietic malignancies like myelodysplasia and acute myeloid leukemia, showing response rates of about 50% (Claus, Almstedt, & Lübbert, 2005).
Cancer Treatment : It is a potent inhibitor of the 20S proteasome and is currently in phase I clinical trials for cancer treatment (Reed et al., 2007).
Drug Delivery Systems : 3-O-DS serves as a novel cell-specific and pH-sensitive non-viral gene carrier system, useful in drug delivery applications (Chen, Park, & Maruyama, 2011).
Antibiotic Research : It is a semisynthetic pseudodisaccharide antibiotic with properties similar to sporaricin B, showing potential in antibiotic research (Yasuda, Matsuda, Tsutsumi, & Takaya, 1985).
Neurodegenerative Disease Treatment : 3-O-DS might have applications as a complementary medicine for treating Parkinson's disease or other neurodegenerative diseases (Zhou et al., 2013).
Epigenetic Treatment in Cancer : Targeting the epigenome in cancer cells through demethylation and histone acetylation is a novel concept in treating malignant diseases, where 3-O-DS plays a role (Jost & Galm, 2007).
Cancer Immunotherapy : DNA demethylation agents like 3-O-DS can mimic viral infections, leading to an antiviral response, which is beneficial in cancer immunotherapy (Roulois, Yau, & De Carvalho, 2015).
Receptor Research : It has been tested as a ligand for glycine and gamma-aminobutyric acid receptors in rat brain and spinal cord (Gelmi et al., 2007).
Antibacterial Activities : 3-O-DS showed high antibacterial activities against bacteria resistant to sporaricin A (Watanabe, Kamiya, Yamaguchi, Mori, & Tsuchiya, 1982).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKQJGMLIOTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37Cl4N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908025 | |
Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-33-1 | |
Record name | 3-O-Demethylsporaricin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102735331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.